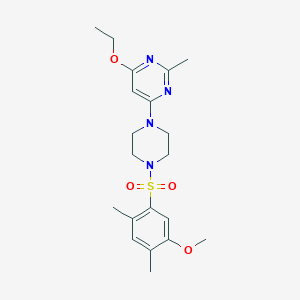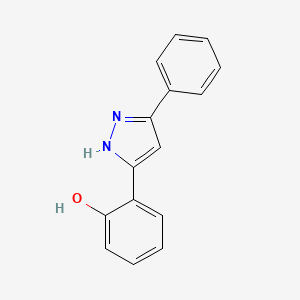
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C13H17N5O2S and its molecular weight is 307.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research into novel heterocyclic compounds, such as the synthesis of various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, highlights the utility of related chemical structures in developing anti-inflammatory and analgesic agents. These compounds, derived from visnaginone and khellinone, demonstrate significant COX-2 selectivity, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Novel Heterocyclic Systems
Studies on aminonaphthyridinones have led to the discovery of new heterocyclic systems with potential chemical and pharmacological significance. These systems showcase reactivity patterns that could be foundational in developing new therapeutic agents (Deady & Devine, 2006).
Anti-inflammatory Potential
The synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, inspired by structurally related molecules' anti-inflammatory activity, underscores ongoing efforts to identify new anti-inflammatory agents. This research avenue is crucial for developing safer, more effective treatments for inflammation-related conditions (Moloney, 2001).
Antimicrobial Applications
Several studies have synthesized and evaluated novel compounds for their antimicrobial activity. These efforts have resulted in the identification of compounds with significant antimicrobial properties, offering a pathway to novel antibiotics and antimicrobial agents. For example, the synthesis of new 1,2,4-triazol-3-one derivatives and their evaluation for antimicrobial activity highlight the potential of such compounds in combating resistant microbial strains (Fandaklı et al., 2012).
Anticancer Research
The synthesis and characterization of novel sulfur heterocyclic thiophene derivatives containing 1, 2, 3-triazole and pyridine moieties have been evaluated for their potential as human topoisomerase IIα inhibiting anticancer agents. This research direction not only advances our understanding of cancer biology but also contributes to the ongoing search for effective cancer therapies (Murugavel et al., 2019).
Propiedades
IUPAC Name |
3-[4-(methoxymethyl)triazol-1-yl]-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-20-9-10-7-18(16-15-10)11-4-5-17(8-11)13(19)14-12-3-2-6-21-12/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYFNUCYFJRBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4,7-Dimethyl-2-[(2-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2612856.png)

![2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine](/img/structure/B2612858.png)

![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2612861.png)



![8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B2612872.png)


![5-Chloro-2-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2612878.png)
